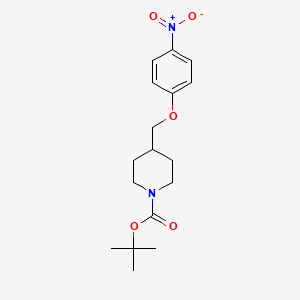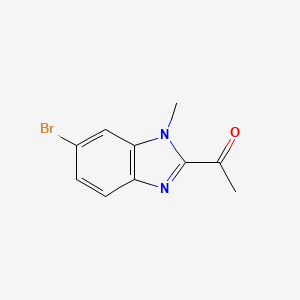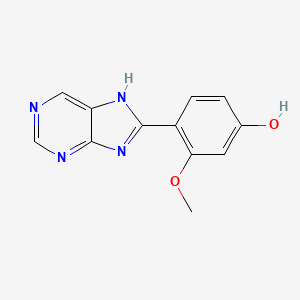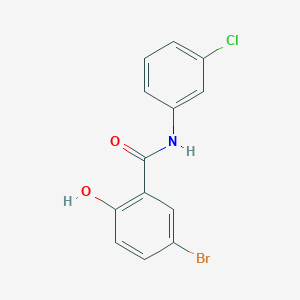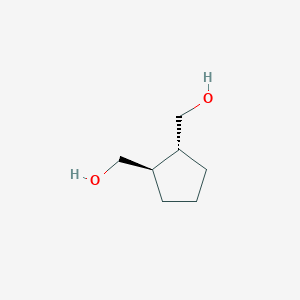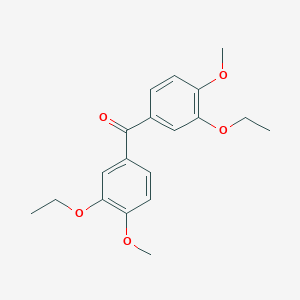![molecular formula C16H12N4 B8558251 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine](/img/structure/B8558251.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine
描述
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinoline derivatives with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolin-2-ylamine derivatives, while substitution reactions could introduce various functional groups onto the quinoline ring .
科学研究应用
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific molecular targets.
作用机制
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Quinolin-2-ylamine derivatives: These compounds have similar functional groups and are investigated for their potential therapeutic applications.
Uniqueness
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine is unique due to its dual heterocyclic structure, which allows it to interact with multiple molecular targets. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
属性
分子式 |
C16H12N4 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C16H12N4/c17-15-8-12(10-4-1-2-6-14(10)20-15)13-9-19-16-11(13)5-3-7-18-16/h1-9H,(H2,17,20)(H,18,19) |
InChI 键 |
IXXKRNPDCBGDGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C3=CNC4=C3C=CC=N4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
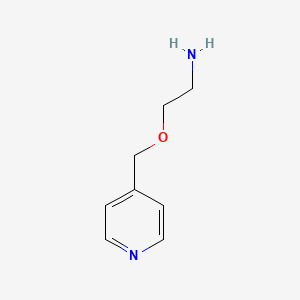
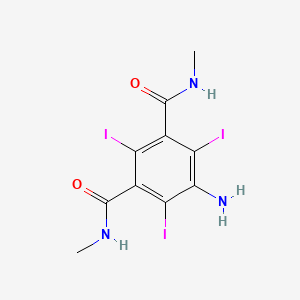
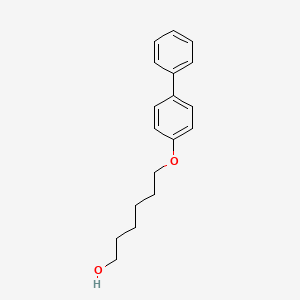
![3-(4-Amino-3-methoxyphenyl)-7-iodothieno[3,2-c]pyridin-4-amine](/img/structure/B8558210.png)
![2-Sulfanyl-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B8558222.png)

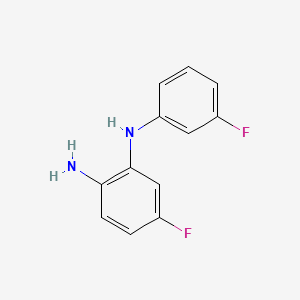
![3-ethyl-3H-furo[3,4-c]pyridin-1-one](/img/structure/B8558241.png)
